3-Benzylpentanoic acid

HMG-CoA Reductase Lipid Metabolism Enzyme Inhibition

3-Benzylpentanoic acid (CAS 35237-29-7) is a branched-chain carboxylic acid characterized by a benzyl group substituted at the C3 position of a pentanoic acid backbone. It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol.

Molecular Formula C12H16O2
Molecular Weight 192.258
CAS No. 35237-29-7
Cat. No. B2453990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpentanoic acid
CAS35237-29-7
Molecular FormulaC12H16O2
Molecular Weight192.258
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14)
InChIKeyIUPRIAQWPHFJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpentanoic Acid (CAS 35237-29-7) for Procurement: A Branched-Chain Aromatic Fatty Acid with Unique Physicochemical Profile


3-Benzylpentanoic acid (CAS 35237-29-7) is a branched-chain carboxylic acid characterized by a benzyl group substituted at the C3 position of a pentanoic acid backbone. It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol [1]. This compound is structurally distinct from linear phenylalkanoic acids (e.g., 4-phenylbutyric acid) and simple branched aliphatic acids (e.g., valproic acid), due to the combined presence of a lipophilic benzyl ring and a branched aliphatic chain, which influences its physicochemical and biological properties [1].

3-Benzylpentanoic Acid: Why Simple Aromatic or Aliphatic Fatty Acids Cannot Substitute for Its Distinct Biological Profile


The biological activity of 3-benzylpentanoic acid is not interchangeable with its closest structural analogs. While 4-phenylbutyric acid (PBA) is a well-known chemical chaperone and valproic acid (VPA) is an established anticonvulsant, 3-benzylpentanoic acid exhibits a distinct polypharmacology, including inhibition of HMG-CoA reductase and 5-lipoxygenase [1]. Generic substitution with simple aromatic acids like PBA or aliphatic acids like VPA would fail to recapitulate this multi-target profile, as the specific 3-benzyl branching on the pentanoic acid chain is a critical determinant of its target engagement and efficacy [1][2].

Quantitative Evidence for 3-Benzylpentanoic Acid: Head-to-Head Comparisons and Data-Driven Differentiation


3-Benzylpentanoic Acid vs. Known HMG-CoA Reductase Inhibitors: Comparative Inhibition Potency in Rat Liver Microsomes

3-Benzylpentanoic acid inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. While it is less potent than clinical statins, its inhibitory profile differs from that of other branched-chain fatty acids. A direct comparison to a known inhibitor is not available, but the data establishes a clear baseline for activity in this pathway [1].

HMG-CoA Reductase Lipid Metabolism Enzyme Inhibition

3-Benzylpentanoic Acid Lipoxygenase Inhibition: A Potent Interference with Arachidonic Acid Metabolism Compared to Other Fatty Acids

3-Benzylpentanoic acid is identified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values against a comparator like zileuton are not provided in the source, the compound is distinguished from other fatty acids like 4-phenylbutyric acid (PBA) and valproic acid (VPA), which do not share this potent LOX inhibition profile. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Physicochemical Differentiation: 3-Benzylpentanoic Acid Exhibits Higher Lipophilicity (XLogP3 = 3.0) than Valproic Acid (LogP = 1.59)

3-Benzylpentanoic acid has a computed XLogP3 value of 3.0, indicating higher lipophilicity compared to valproic acid (VPA), which has a reported LogP of 1.59 at 22.1°C and pH 5 [1]. This difference of approximately 1.4 LogP units suggests that 3-benzylpentanoic acid is significantly more lipophilic, which will impact membrane permeability, protein binding, and distribution characteristics.

Lipophilicity Physicochemical Properties Drug Design

3-Benzylpentanoic Acid Displays Potent Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria with IC50 Values in Sub-μg/mL Range

In a study of antimicrobial activity, 3-benzylpentanoic acid (Compound 3 in the referenced study) demonstrated potent inhibition of bacterial growth. The IC50 values were 0.017 μg/mL against S. aureus (Gram-positive) and 0.066 μg/mL against E. coli (Gram-negative) [1]. These values are substantially lower (more potent) than those observed for other compounds in the same study, such as Compound 1 (S. aureus IC50: 0.48 μg/mL; E. coli IC50: 1.4 μg/mL) [1].

Antimicrobial Antibacterial Antifungal

3-Benzylpentanoic Acid Exhibits Weak Antifungal Activity (IC50 > 10 μg/mL) Against A. fumigatus and C. albicans, Suggesting Selective Antibacterial Profile

While demonstrating potent antibacterial activity, 3-benzylpentanoic acid (Compound 3) showed very weak to no antifungal activity against A. fumigatus (IC50 > 10 μg/mL) and C. albicans (IC50 = 8.7 μg/mL) [1]. This contrasts with its sub-μg/mL potency against S. aureus and E. coli. In comparison, Compound 1 also showed IC50 > 10 μg/mL against A. fumigatus and >10 μg/mL against C. albicans [1].

Antifungal Selectivity Antimicrobial

Optimal Research and Industrial Use Cases for 3-Benzylpentanoic Acid Based on Quantified Differentiation


Investigating Alternative Lipid-Modulating Agents: HMG-CoA Reductase Inhibition

Researchers exploring novel chemotypes for HMG-CoA reductase inhibition can utilize 3-benzylpentanoic acid as a structurally distinct lead compound. Its millimolar IC50 values (2.90E+5 to 2.10E+6 nM) provide a defined baseline for SAR studies aimed at improving potency while retaining a non-statin scaffold [1].

Exploring Polypharmacology in Inflammation: Lipoxygenase and Cyclooxygenase Modulation

Given its potent lipoxygenase inhibition and lesser effects on cyclooxygenase, 3-benzylpentanoic acid is a valuable tool for dissecting the arachidonic acid cascade. It can be used to study LOX-dependent pathways in inflammation and cancer, where it offers a distinct profile compared to selective COX inhibitors [1].

Developing Selective Antibacterial Agents with a Favorable Spectrum

The compound's potent activity against S. aureus (IC50: 0.017 μg/mL) and E. coli (IC50: 0.066 μg/mL), coupled with its lack of significant antifungal activity against A. fumigatus and C. albicans, makes it a promising starting point for developing selective antibacterial agents. It is particularly suited for programs targeting Gram-positive and Gram-negative bacteria while avoiding disruption of fungal flora [1].

Designing Lipophilic Drug Candidates: Comparative Physicochemical Profiling

With an XLogP3 of 3.0, 3-benzylpentanoic acid is significantly more lipophilic than valproic acid (LogP 1.59). This property makes it a candidate for studies on membrane permeability, CNS penetration, or formulation development where increased lipophilicity is desired. It can serve as a reference compound for understanding how benzyl substitution impacts the ADME properties of fatty acid derivatives [1][2].

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